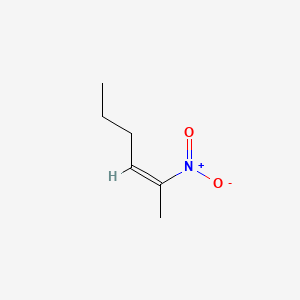

2-Nitro-2-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6065-17-4 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(Z)-2-nitrohex-2-ene |

InChI |

InChI=1S/C6H11NO2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3/b6-5- |

InChI Key |

IPHWNDSKYDRUFO-WAYWQWQTSA-N |

Isomeric SMILES |

CCC/C=C(/C)\[N+](=O)[O-] |

Canonical SMILES |

CCCC=C(C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Nitro-2-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-nitro-2-hexene, a valuable building block in organic synthesis. The primary route for its preparation involves a two-step process: a base-catalyzed Henry (nitroaldol) reaction to form a β-nitro alcohol, followed by dehydration to yield the target nitroalkene. This document details the underlying mechanisms, experimental protocols, and relevant data for this synthetic sequence.

Core Synthesis Pathway

The synthesis of this compound is achieved through the following two sequential reactions:

-

Henry Reaction (Nitroaldol Condensation): This step involves the carbon-carbon bond formation between butanal and nitroethane, catalyzed by a base. The reaction yields the intermediate β-nitro alcohol, 2-nitro-3-hexanol.[1][2]

-

Dehydration: The subsequent elimination of a water molecule from 2-nitro-3-hexanol affords the final product, this compound.[1] This step is typically acid-catalyzed or achieved through thermal means with a dehydrating agent.

Reaction Mechanisms

The mechanistic pathways for both the Henry reaction and the subsequent dehydration are well-established in organic chemistry.

Henry Reaction Mechanism

The Henry reaction proceeds via a base-catalyzed nitroaldol condensation. The mechanism involves the following key steps:

-

Deprotonation: A base abstracts an acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion.[1]

-

Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of butanal.

-

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base, yielding the β-nitro alcohol, 2-nitro-3-hexanol.[1]

Dehydration Mechanism

The dehydration of the β-nitro alcohol to the nitroalkene can proceed through different pathways depending on the conditions, with the E1cB (Elimination Unimolecular Conjugate Base) mechanism being plausible under basic conditions, while an E1 or E2 mechanism is favored under acidic conditions. A common laboratory method involves heating with a dehydrating agent like phthalic anhydride.[3]

Experimental Protocols

Part 1: Synthesis of 2-Nitro-3-hexanol (Henry Reaction)

A general procedure for the Henry reaction between an aldehyde and a nitroalkane is as follows:

-

Reaction Setup: To a stirred solution of nitroethane in a suitable solvent (e.g., ethanol (B145695) or methanol), add butanal.

-

Catalyst Addition: Slowly add a catalytic amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, while maintaining the reaction temperature, typically between 0 and 25 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-nitro-3-hexanol. Further purification can be achieved by column chromatography.

Part 2: Synthesis of this compound (Dehydration)

A common and effective method for the dehydration of β-nitro alcohols utilizes phthalic anhydride.[3]

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine the crude 2-nitro-3-hexanol with phthalic anhydride.

-

Dehydration: Heat the mixture under reduced pressure. The this compound product will distill as it is formed, along with water.

-

Collection: Collect the distillate in a receiving flask cooled in an ice bath.

-

Work-up: Separate the organic layer from the aqueous layer.

-

Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and distill under reduced pressure to obtain pure this compound.

Quantitative Data

Specific yield data for the synthesis of this compound is not extensively reported. However, yields for analogous Henry reactions and subsequent dehydrations are generally in the moderate to good range.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [4] |

| Molecular Weight | 129.16 g/mol | [4] |

| Boiling Point (est.) | 209.22 °C | [5] |

| Density (est.) | 1.0359 g/cm³ | [5] |

| Refractive Index (est.) | 1.4411 | [5] |

Product Characterization

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity. While specific spectra for this compound are not available in the searched literature, the expected characteristic signals are outlined below.

| Method | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl proton, the allylic protons of the propyl group, and the methyl group attached to the double bond. |

| ¹³C NMR | Signals for the two sp² hybridized carbons of the double bond, as well as the carbons of the propyl and methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=C double bond and the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (129.16 g/mol ). |

References

Spectroscopic Characterization of 2-Nitro-2-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-nitro-2-hexene. Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, this document presents a combination of established spectroscopic principles for conjugated nitroalkenes, data from structurally similar compounds, and detailed experimental protocols. This guide is intended to serve as a valuable resource for the analysis and characterization of this and related α,β-unsaturated nitro compounds.

Spectroscopic Data Summary

The following table summarizes the predicted and expected spectroscopic data for this compound based on analogous compounds and known spectroscopic trends. It is crucial to note that these are estimations and should be confirmed by experimental analysis.

| Spectroscopic Technique | Parameter | Predicted/Expected Value |

| ¹H NMR | Chemical Shift (δ) | Vinyl Proton (C3-H): 6.8 - 7.2 ppm (triplet) Allylic Protons (C4-H₂): 2.2 - 2.5 ppm (quartet) Methyl Protons (C1-H₃): 2.1 - 2.4 ppm (singlet) Ethyl Protons (C5-H₂): 1.0 - 1.3 ppm (sextet) Terminal Methyl Protons (C6-H₃): 0.9 - 1.1 ppm (triplet) |

| ¹³C NMR | Chemical Shift (δ) | C1: ~15 ppm C2: 145 - 155 ppm C3: 135 - 145 ppm C4: ~30 ppm C5: ~22 ppm C6: ~13 ppm |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Asymmetric NO₂ Stretch: 1530 - 1560 cm⁻¹ (strong) Symmetric NO₂ Stretch: 1340 - 1370 cm⁻¹ (strong) C=C Stretch: 1640 - 1660 cm⁻¹ (medium) =C-H Stretch: 3000 - 3100 cm⁻¹ (medium) |

| Mass Spectrometry (EI) | Mass-to-Charge Ratio (m/z) | Molecular Ion [M]⁺•: 129.0789 Major Fragments: [M-NO₂]⁺ (m/z 83), loss of alkyl fragments |

| UV-Vis Spectroscopy | λmax | 230 - 250 nm (in ethanol (B145695) or hexane) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules and should be adapted as necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). To ensure homogeneity, the sample can be prepared in a separate vial before being transferred to a clean, dry 5 mm NMR tube.[1][2]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS or residual solvent signal.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.[1][2]

-

Data Acquisition:

-

Follow the same initial steps for locking and shimming as in ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans and a longer acquisition time are generally necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (for neat liquid):

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[4][6]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.[4]

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, direct infusion via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane.[11]

-

The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

The wavelength of maximum absorbance (λmax) is determined from the spectrum.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis and a conceptual pathway for the characterization of an unknown compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acdlabs.com [acdlabs.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Reactivity and Stability of 2-Nitro-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 2-nitro-2-hexene, a conjugated nitroalkene of interest in organic synthesis and drug development. Due to the electrophilic nature of the nitroalkene moiety, this compound serves as a versatile building block for the synthesis of complex molecules and as a potential modulator of biological pathways. This document outlines its key chemical properties, reactivity profile, stability considerations, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a nitroalkene with the molecular formula C₆H₁₁NO₂.[1][2] Its physical and chemical properties are summarized in the table below, based on available data.[1][2]

| Property | Value | Source |

| Molecular Weight | 129.16 g/mol | --INVALID-LINK-- |

| CAS Number | 6065-17-4 | --INVALID-LINK-- |

| Boiling Point | 188.3 °C at 760 mmHg (estimated) | --INVALID-LINK-- |

| Density | 0.965 g/cm³ (estimated) | --INVALID-LINK-- |

| Flash Point | 65.6 °C (estimated) | --INVALID-LINK-- |

| Refractive Index | 1.4411 (estimated) | --INVALID-LINK-- |

| InChI | InChI=1S/C6H11NO2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3/b6-5- | --INVALID-LINK-- |

| SMILES | CCC/C=C(\C)/--INVALID-LINK--[O-] | --INVALID-LINK-- |

Reactivity Profile

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. This makes it a potent Michael acceptor and a reactive dienophile in cycloaddition reactions.

Michael Addition

This compound is expected to readily undergo Michael addition (1,4-conjugate addition) with a wide range of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

General Reaction Scheme:

Caption: Michael addition to this compound.

Common nucleophiles for this reaction include thiols, amines, and carbanions (e.g., enolates). The resulting nitroalkane product can be further transformed into other functional groups. For instance, the addition of thiophenol to nitroalkenes in aqueous media has been shown to be an efficient process.[3]

Diels-Alder Reaction

As an electron-deficient alkene, this compound is an excellent dienophile in Diels-Alder reactions, a powerful method for the construction of six-membered rings.[4][5][6][7] The nitro group acts as a strong electron-withdrawing group, accelerating the reaction with electron-rich dienes.

General Reaction Scheme:

Caption: Diels-Alder reaction of this compound.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to various other functionalities, most commonly an amine. This transformation is highly valuable in synthetic chemistry, providing access to amino compounds. A variety of reducing agents can be employed, with the choice of reagent determining the final product. For instance, the reduction of the isomeric 3-nitro-2-hexene (B15491669) has been successfully achieved using iron in acidic media.[8]

General Reaction Scheme:

Caption: Reduction of this compound to an amine.

Stability Studies

The stability of this compound is a critical consideration for its synthesis, storage, and application. Conjugated nitroalkenes can be susceptible to polymerization and decomposition, particularly under harsh conditions.

Thermal Stability

Photochemical Stability

The photochemical stability of conjugated nitroalkenes is another important aspect, as exposure to light, particularly UV radiation, can lead to degradation. While specific studies on this compound are lacking, it is known that conjugated systems can undergo photochemical reactions. It is recommended to store this compound in amber vials or protected from light to minimize potential photodegradation.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for studies on this compound, based on established methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of nitroalkenes is the Henry reaction (nitroaldol reaction) between a nitroalkane and an aldehyde, followed by dehydration.[10][11]

Workflow for Synthesis:

Caption: Synthesis of this compound workflow.

Protocol:

-

Henry Reaction: To a solution of nitroethane in a suitable solvent (e.g., methanol), add a catalytic amount of a base (e.g., sodium hydroxide). Cool the mixture in an ice bath.

-

Slowly add butyraldehyde to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to stir for several hours until completion, monitored by TLC.

-

Acidify the reaction mixture and extract the product, 2-nitro-3-hexanol.

-

Dehydration: Dissolve the crude 2-nitro-3-hexanol in a solvent like dichloromethane.

-

Add a dehydrating agent, such as acetic anhydride (B1165640) or methanesulfonyl chloride, in the presence of a base (e.g., triethylamine).

-

Stir the reaction at room temperature until the dehydration is complete.

-

Purify the resulting this compound by column chromatography.

Protocol for Michael Addition with a Thiol

This protocol describes the conjugate addition of a thiol to this compound.

Protocol:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or aqueous media).[3]

-

Add the thiol nucleophile (e.g., thiophenol).

-

Add a catalytic amount of a base (e.g., triethylamine (B128534) or sodium bicarbonate).[3]

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction and extract the product.

-

Purify the resulting thioether adduct by column chromatography.

Protocol for Reduction to an Amine

This protocol is adapted from the reduction of 3-nitro-2-hexene.[8]

Protocol:

-

In a round-bottom flask, combine this compound, iron powder, and a solvent mixture of ethanol (B145695) and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction and filter off the iron salts.

-

Basify the filtrate with a solution of sodium hydroxide.

-

Extract the product, 2-hexanamine, with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Relevance in Drug Development

Nitroalkenes are increasingly recognized for their potential in drug discovery and development. Their ability to act as Michael acceptors allows them to covalently modify biological nucleophiles, such as cysteine residues in proteins.[12] This mechanism is implicated in the modulation of various signaling pathways.

Modulation of Nrf2 and NF-κB Signaling

Fatty acid nitroalkenes have been shown to activate the Nrf2 antioxidant response pathway and inhibit NF-κB-mediated inflammation.[12] While not a fatty acid derivative, the electrophilic nature of this compound suggests it could potentially interact with similar cellular targets.

Hypothetical Signaling Pathway Involvement:

Caption: Potential modulation of Nrf2 and NF-κB pathways.

STING Inhibition

Recent studies have identified nitroalkene-based compounds as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, which is involved in inflammatory responses.[13] This highlights a promising avenue for the development of novel anti-inflammatory drugs based on the nitroalkene scaffold.

The versatile reactivity and potential biological activity of this compound make it a compound of significant interest for further investigation in both synthetic chemistry and drug discovery. The protocols and information provided in this guide serve as a foundation for researchers to explore the full potential of this valuable chemical entity.

References

- 1. This compound | C6H11NO2 | CID 6433472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. scielo.br [scielo.br]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. Diels–Alder Reaction [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sci-rad.com [sci-rad.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Nitroalkene Chemistry: A Technical Guide to Early Foundational Studies

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the nitro group, a cornerstone of modern organic synthesis, has a rich history rooted in the foundational discoveries of the late 19th and early 20th centuries. This technical guide delves into the seminal studies that first elucidated the fundamental reactions of nitroalkenes and their precursors. These early investigations into the Henry (nitroaldol) reaction, the Nef reaction, and the Michael addition laid the groundwork for the diverse applications of nitro compounds in contemporary chemistry and drug development. This document provides a detailed examination of the original experimental methodologies, quantitative data from these pioneering studies, and visualizations of the core chemical transformations.

The Henry Reaction: Pioneering Carbon-Carbon Bond Formation

In 1895, the Belgian chemist Louis Henry reported a novel carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone in the presence of a base, yielding a β-nitro alcohol.[1][2][3][4] This transformation, now known as the Henry or nitroaldol reaction, proved to be a versatile method for the construction of complex molecules due to the synthetic utility of its products.[1][5] The β-nitro alcohols can be readily dehydrated to form nitroalkenes, reduced to β-amino alcohols, or oxidized to α-nitro ketones.[1][2]

Early Experimental Protocol for the Henry Reaction

Henry's initial investigations involved the reaction of nitromethane (B149229) with various aldehydes. A typical early protocol for the reaction of nitromethane with formaldehyde (B43269) is as follows:

Experimental Protocol: Synthesis of 2-Nitro-1,3-propanediol

-

Reactants: Formaldehyde (aqueous solution) and Nitromethane.

-

Base: An aqueous solution of potassium carbonate.

-

Procedure:

-

Nitromethane is added to an aqueous solution of formaldehyde.

-

A dilute solution of potassium carbonate is slowly added to the mixture, keeping the temperature low.

-

The reaction mixture is allowed to stand for a period of time.

-

The product, 2-nitro-1,3-propanediol, is isolated from the reaction mixture.

-

Note: Early reports often lacked the precise quantitative details and analytical rigor of modern publications.

Quantitative Data from Early Henry Reaction Studies

The following table summarizes representative data from early studies of the Henry reaction.

| Nitroalkane | Carbonyl Compound | Base | Product | Yield (%) | Reference |

| Nitromethane | Formaldehyde | K2CO3 | 2-Nitro-1,3-propanediol | Not specified | [3] |

| Nitromethane | Acetaldehyde | K2CO3 | 1-Nitro-2-propanol | Not specified | [3] |

| Nitroethane | Formaldehyde | K2CO3 | 2-Nitro-1-butanol | Not specified | [3] |

Mechanistic Pathway of the Henry Reaction

The Henry reaction proceeds through the deprotonation of the α-carbon of the nitroalkane to form a nucleophilic nitronate, which then attacks the electrophilic carbonyl carbon. The resulting alkoxide is subsequently protonated to yield the β-nitro alcohol. All steps of the Henry reaction are reversible.[1]

The Nef Reaction: Converting Nitro to Carbonyl

In 1894, John Ulric Nef reported that the acid hydrolysis of a salt of a primary or secondary nitroalkane leads to the formation of an aldehyde or a ketone, respectively, along with nitrous oxide.[6][7][8] This reaction, known as the Nef reaction, provided a crucial method for converting nitroalkanes, often synthesized via the Henry reaction, into valuable carbonyl compounds.[8][9] The reaction was pioneered a year earlier in 1893 by Konovalov, who converted the potassium salt of 1-phenylnitroethane to acetophenone (B1666503) using sulfuric acid.[6]

Early Experimental Protocol for the Nef Reaction

Nef's original procedure involved the use of strong mineral acids. The following protocol is representative of his early work:

Experimental Protocol: Synthesis of Acetaldehyde from Nitroethane

-

Reactants: Sodium salt of nitroethane and Sulfuric acid.

-

Procedure:

-

The sodium salt of nitroethane is prepared by treating nitroethane with a sodium alkoxide.

-

The salt is then added to concentrated sulfuric acid.

-

The reaction is often described as "violent".[6]

-

Acetaldehyde is isolated from the reaction mixture, with nitrous oxide being a significant byproduct.

-

Quantitative Data from Early Nef Reaction Studies

The following table presents data from Nef's 1894 paper on the reaction of the sodium salt of nitroethane with sulfuric acid.[6]

| Reactant | Product | Yield of Aldehyde (%) | Yield of Nitrous Oxide (%) | Reference |

| Sodium salt of nitroethane | Acetaldehyde | at least 70% | 85-89% | [6] |

Mechanistic Pathway of the Nef Reaction

The mechanism of the Nef reaction begins with the protonation of the nitronate salt to form a nitronic acid, which then tautomerizes to an iminium ion. This intermediate is subsequently attacked by water, and after a series of proton transfers and eliminations, the carbonyl compound and nitroxyl (B88944) (which dimerizes to nitrous oxide) are formed.[6]

The Michael Addition: Conjugate Addition to Nitroalkenes

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, now widely known as the Michael reaction, was first described by Arthur Michael in 1887.[10] The scope of this reaction was soon expanded to include nitroalkenes as powerful Michael acceptors.[10][11] The electron-withdrawing nature of the nitro group activates the alkene for nucleophilic attack at the β-position, providing a versatile method for the formation of new carbon-carbon and carbon-heteroatom bonds.[11][12]

Early Experimental Protocol for the Michael Addition to a Nitroalkene

An early example of a Michael-type addition to a nitroalkene involves the reaction of a malonic ester with a nitroalkene in the presence of a base.

Experimental Protocol: Addition of Diethyl Malonate to β-Nitrostyrene

-

Reactants: β-Nitrostyrene and Diethyl malonate.

-

Base: Sodium ethoxide in ethanol (B145695).

-

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared.

-

Diethyl malonate is added to the basic solution to form the enolate.

-

β-Nitrostyrene is then added to the reaction mixture.

-

The mixture is stirred, often with gentle heating.

-

After the reaction is complete, the mixture is neutralized with acid, and the product is isolated by extraction and distillation or crystallization.

-

Quantitative Data from Early Michael Addition Studies

Logical Relationship of Foundational Nitroalkene Reactions

The Henry, Nef, and Michael reactions are intrinsically linked in synthetic organic chemistry. The product of a Henry reaction, a β-nitro alcohol, can be dehydrated to a nitroalkene, which can then serve as a substrate in a Michael addition. The product of the Michael addition, a nitroalkane, can then be converted to a carbonyl compound via the Nef reaction. This logical workflow highlights the synthetic power of these early discoveries.

Early Synthesis of Nitroalkenes

The development of reactions utilizing nitroalkenes necessitated methods for their synthesis. One of the earliest and most straightforward methods for the preparation of nitroalkenes was the dehydration of β-nitro alcohols, which were accessible through the Henry reaction.[11]

Experimental Protocol for Nitroalkene Synthesis via Dehydration

A common early method for the dehydration of a β-nitro alcohol involved heating with a dehydrating agent.

Experimental Protocol: Synthesis of β-Nitrostyrene

-

Reactant: 2-Nitro-1-phenylethanol (the product of the Henry reaction between benzaldehyde (B42025) and nitromethane).

-

Dehydrating Agent: Phthalic anhydride (B1165640) or a strong acid.

-

Procedure:

-

2-Nitro-1-phenylethanol is mixed with a dehydrating agent such as phthalic anhydride.

-

The mixture is heated, often under reduced pressure, to distill the product.

-

The crude β-nitrostyrene is then purified, typically by recrystallization.

-

Conclusion

The pioneering studies of Louis Henry, John Ulric Nef, and Arthur Michael in the late 19th century laid the chemical foundation for the rich and diverse field of nitroalkene chemistry. Their development of the Henry, Nef, and Michael reactions provided the essential tools for the synthesis and transformation of this important class of compounds. The experimental protocols and mechanistic insights from this era, while lacking the precision of modern techniques, represent monumental achievements in the history of organic synthesis. For contemporary researchers in drug development and other scientific fields, an understanding of these foundational principles is invaluable for the continued innovation and application of nitroalkene chemistry.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry reaction - Wikiwand [wikiwand.com]

- 3. redalyc.org [redalyc.org]

- 4. About: Henry reaction [dbpedia.org]

- 5. youtube.com [youtube.com]

- 6. Nef reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. Nitroalkene - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

2-Nitro-2-hexene: A Technical Review of Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-2-hexene is an unsaturated nitroalkene, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. While specific research on this compound is limited, the broader family of nitroalkenes has garnered significant interest in synthetic chemistry and drug discovery due to their versatile reactivity and diverse biological activities. Nitroalkenes serve as valuable intermediates in organic synthesis and have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the available information on this compound, supplemented with data from closely related short-chain nitroalkenes to offer a broader context for its potential applications.

Chemical and Physical Properties

Quantitative data for this compound has been compiled from various chemical databases. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 6065-17-4 | [1] |

| Boiling Point | 188.3 °C at 760 mmHg (estimated) | |

| Density | 0.965 g/cm³ (estimated) | |

| Refractive Index | 1.4411 (estimated) | |

| LogP (octanol-water) | 2.3 (calculated) | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis via Henry Reaction and Dehydration

Step 1: Henry Reaction (Formation of 2-Nitro-3-hexanol)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[1][2]

-

Materials:

-

Nitroethane

-

A base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine base like triethylamine)

-

A suitable solvent (e.g., methanol, ethanol, or water)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butyraldehyde in the chosen solvent and cool the mixture in an ice bath.

-

Slowly add nitroethane to the cooled solution.

-

Add the base catalyst dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition of the base, allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude 2-nitro-3-hexanol.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

-

Step 2: Dehydration of 2-Nitro-3-hexanol

The dehydration of the β-nitro alcohol intermediate yields the desired nitroalkene.[1]

-

Materials:

-

2-Nitro-3-hexanol (from Step 1)

-

A dehydrating agent (e.g., acetic anhydride, phthalic anhydride, or methanesulfonyl chloride in the presence of a base)

-

A suitable solvent (e.g., pyridine, dichloromethane)

-

-

Procedure (using acetic anhydride):

-

Dissolve 2-nitro-3-hexanol in an excess of acetic anhydride.

-

Add a catalytic amount of a base (e.g., sodium acetate).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting this compound by vacuum distillation or column chromatography.

-

Caption: Synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not well-documented in publicly available literature. However, characteristic spectral features for aliphatic nitroalkenes can be inferred from general principles and data for related compounds.

| Spectroscopic Technique | Expected Characteristic Signals for Aliphatic Nitroalkenes | Reference |

| ¹H NMR | The proton adjacent to the nitro group typically appears in the range of 4.0-4.4 ppm. | [3] |

| ¹³C NMR | The carbon atom bearing the nitro group is expected to be significantly deshielded. | |

| IR Spectroscopy | Strong asymmetric and symmetric stretching vibrations for the N-O bonds are expected around 1550 cm⁻¹ and 1365 cm⁻¹, respectively. | [3][4] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 129. The fragmentation pattern would likely involve the loss of the nitro group (NO₂). |

Biological Activity and Mechanism of Action

While no specific biological studies on this compound have been found, the class of nitroalkenes, particularly nitrated fatty acids, has been shown to possess significant anti-inflammatory properties.[5] The primary mechanism of action for these compounds is believed to be through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Nitroalkenes are electrophilic molecules that can react with nucleophilic residues in proteins, such as cysteine, via a Michael addition. This covalent modification can alter the function of key signaling proteins. In the context of inflammation, nitroalkenes have been shown to inhibit the NF-κB pathway.[5]

NF-κB Signaling Pathway Inhibition by Nitroalkenes:

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IKK complex (IκB kinase) is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Nitroalkenes can inhibit this pathway at multiple points. One proposed mechanism is the direct alkylation of cysteine residues on the IKK complex or on NF-κB subunits themselves, thereby preventing their activation and subsequent downstream signaling.

Caption: Inhibition of NF-κB pathway by nitroalkenes.

Quantitative Biological Data

As of this review, no specific quantitative biological data (e.g., IC₅₀, EC₅₀, LD₅₀) for this compound has been reported in the scientific literature. Research on the biological effects of short-chain nitroalkenes is an emerging area, and future studies may provide such data. For context, some short-chain fatty acids, which are structurally distinct but also short-chain aliphatic molecules, have been studied for their effects on cell viability, with IC₅₀ values varying widely depending on the cell line and specific compound.[6]

Conclusion

This compound is a small, unsaturated nitroalkene with potential for further investigation. While specific data on this compound is scarce, the broader class of nitroalkenes demonstrates significant promise in organic synthesis and medicinal chemistry. Their established anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, suggest that this compound and similar short-chain nitroalkenes could be valuable targets for future research and development in the context of inflammatory diseases. Further studies are warranted to elucidate the specific synthesis, properties, and biological activities of this compound to fully understand its potential applications.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. A novel nitroalkene‐α‐tocopherol analogue inhibits inflammation and ameliorates atherosclerosis in Apo E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ability of short-chain fatty acids to reduce inflammation and attract leucocytes to the inflamed skin of gilthead seabream (Sparus aurata L.) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitro-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2-Nitro-2-hexene, a conjugated nitroalkene of interest in organic synthesis and potentially in drug discovery. The information is presented to be a valuable resource for researchers and professionals working with this and similar compounds.

Chemical Identity and Physical Properties

This compound is a nitroalkene with the chemical formula C₆H₁₁NO₂. It exists as two geometric isomers, (E)-2-Nitro-2-hexene and (Z)-2-Nitro-2-hexene. The physical properties are summarized in the tables below. Much of the available data is computed, as experimental determination for this specific compound is not widely reported.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 129.16 g/mol | --INVALID-LINK-- |

| CAS Number | 6065-17-4 (unspecified stereochemistry) | --INVALID-LINK-- |

Table 2: Physical Properties of this compound Isomers

| Property | (E)-2-Nitro-2-hexene | (Z)-2-Nitro-2-hexene | Source |

| IUPAC Name | (2E)-2-nitrohex-2-ene | (2Z)-2-nitrohex-2-ene | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | Not specified | 123464-52-8 | --INVALID-LINK-- |

| Boiling Point | 188.3 °C at 760 mmHg (estimate) | Not specified | --INVALID-LINK-- |

| Density | 0.965 g/cm³ (estimate) | Not specified | --INVALID-LINK-- |

| Refractive Index | 1.4411 (estimate) | Not specified | --INVALID-LINK-- |

| Flash Point | 65.6 °C (estimate) | Not specified | --INVALID-LINK-- |

| LogP | 2.3 (computed) | 2.3 (computed) | --INVALID-LINK--, --INVALID-LINK-- |

Chemical Synthesis

The primary route for the synthesis of this compound involves a two-step process: a Henry (nitroaldol) reaction between butyraldehyde (B50154) and nitroethane, followed by dehydration of the resulting nitro alcohol.

Step 1: Henry Reaction (Formation of 3-Hydroxy-2-nitrohexane) [1][2]

-

To a stirred solution of nitroethane (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or water) at 0 °C, add butyraldehyde (1.0 eq).

-

Slowly add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or triethylamine) while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-hydroxy-2-nitrohexane.

Step 2: Dehydration to this compound [1]

-

Dissolve the crude 3-hydroxy-2-nitrohexane in a suitable solvent (e.g., dichloromethane (B109758) or toluene).

-

Add a dehydrating agent such as acetic anhydride (B1165640) or methanesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound as a mixture of (E) and (Z) isomers.

Purification: The (E) and (Z) isomers can be separated by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton, the allylic protons, and the protons of the propyl and methyl groups. The coupling constants between the vinylic and allylic protons can help in assigning the (E) and (Z) stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp² carbons of the double bond, with the carbon bearing the nitro group being significantly downfield.

3.2. Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show strong characteristic absorption bands for the nitro group.

-

Asymmetric N-O stretch: ~1550-1500 cm⁻¹

-

Symmetric N-O stretch: ~1350-1300 cm⁻¹

-

C=C stretch: ~1640 cm⁻¹

3.3. Mass Spectrometry (MS) The electron ionization mass spectrum (EI-MS) of this compound would likely show the molecular ion peak (M⁺) at m/z 129. Common fragmentation patterns for nitroalkenes include the loss of the nitro group (NO₂) and cleavage of the alkyl chain.

Chemical Reactivity

Conjugated nitroalkenes like this compound are versatile intermediates in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for various reactions.

4.1. Michael Addition this compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions.

-

Dissolve this compound (1.0 eq) in a suitable solvent like ethanol (B145695) or acetonitrile.

-

Add the amine nucleophile (1.0-1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure to obtain the crude Michael adduct, which can be purified by crystallization or column chromatography.

4.2. Diels-Alder Reaction The electron-deficient double bond of this compound makes it a good dienophile in [4+2] cycloaddition reactions with conjugated dienes.

-

Dissolve this compound (1.0 eq) in a suitable solvent such as toluene (B28343) or dichloromethane.

-

Add freshly distilled cyclopentadiene (B3395910) (1.5-2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent and excess diene under reduced pressure.

-

The resulting cycloadduct can be purified by column chromatography or crystallization.

Biological Activity and Drug Development Potential

Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The nitro group can act as a pharmacophore, often through redox mechanisms within cells. While specific studies on the biological activity of this compound are limited, its nature as a reactive Michael acceptor suggests potential for covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity could be explored in the context of targeted covalent inhibitors in drug development. Further research is warranted to investigate the specific biological effects and therapeutic potential of this compound and its derivatives.

Safety Information

Nitroalkenes should be handled with care as they can be lachrymatory and are potentially toxic. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). For detailed safety information, refer to the Safety Data Sheet (SDS) for this or similar compounds.

References

Spectroscopic Profile of 2-Nitro-2-hexene: A Technical Guide

This guide provides a detailed overview of the expected spectroscopic data for the compound 2-Nitro-2-hexene. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₃) | ~ 2.1 | s | - |

| H3 (CH) | ~ 7.0 | t | ~ 7.5 |

| H4 (CH₂) | ~ 2.2 | sextet | ~ 7.5 |

| H5 (CH₂) | ~ 1.5 | sextet | ~ 7.5 |

| H6 (CH₃) | ~ 0.9 | t | ~ 7.5 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~ 15 |

| C2 | ~ 145 |

| C3 | ~ 135 |

| C4 | ~ 30 |

| C5 | ~ 22 |

| C6 | ~ 13 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | ~ 1550 | Strong |

| Symmetric NO₂ Stretch | ~ 1365 | Strong |

| C=C Stretch | ~ 1650 | Medium |

| C-H Stretch (sp²) | ~ 3030 | Medium |

| C-H Stretch (sp³) | ~ 2850-2960 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 129 | [M]⁺ (Molecular Ion) |

| 83 | [M - NO₂]⁺ |

| 70 | [C₅H₁₀]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled spectrum would be obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) could be analyzed in a liquid cell. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Thermochemical Properties of 2-Nitro-2-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-2-hexene is an unsaturated nitroalkene, a class of organic compounds recognized for their versatile reactivity and significant potential in organic synthesis and drug discovery.[1][2] The presence of the nitro group in conjugation with a carbon-carbon double bond activates the molecule for a variety of chemical transformations, making it a valuable intermediate.[1] Understanding the thermochemical properties of this compound is crucial for process development, safety assessment, and for predicting its reactivity and stability. This technical guide summarizes the available physical data for this compound, provides thermochemical data for structurally similar compounds to allow for informed estimations, and details the standard experimental methodologies for determining these properties.

Physicochemical Properties of this compound

While specific experimental thermochemical data such as enthalpy of formation are not available, several key physicochemical properties of this compound have been reported.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [3] |

| Molecular Weight | 129.16 g/mol | [3] |

| Boiling Point | 209.22 °C (rough estimate) | ChemicalBook |

| Density | 1.0359 g/cm³ (estimate) | ChemicalBook |

| CAS Number | 6065-17-4 | [3] |

Thermochemical Data of Analogous Compounds

To provide a framework for estimating the thermochemical properties of this compound, the following tables present data for structurally related nitroalkanes and other relevant compounds. It is important to note that the presence of the double bond and the specific isomerism of this compound will influence its thermochemical properties, and therefore, these values should be used with caution.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

| Compound | Formula | State | ΔHf° (kJ/mol) | Source |

| Nitrocyclohexane | C₆H₁₁NO₂ | Liquid | -241.4 ± 2.5 | NIST WebBook |

| 1-Nitropentane | C₅H₁₁NO₂ | Gas | -164.43 | [4] |

| Nitroethane | C₂H₅NO₂ | Liquid | -113.4 ± 0.8 | NIST WebBook |

| Nitrobenzene | C₆H₅NO₂ | Liquid | 41.8 ± 0.8 | [5] |

Standard Molar Entropy

Standard molar entropy (S°) is the entropy content of one mole of a substance under standard state conditions.

| Compound | Formula | State | S° (J/mol·K) | Source |

| Nitrobenzene | C₆H₅NO₂ | Liquid | 235.6 | [5] |

| 1-Hexene (B165129) | C₆H₁₂ | Liquid | 296.27 ± 0.50 | [6] |

| Cyclohexane | C₆H₁₂ | Liquid | 204.31 ± 0.84 | NIST WebBook |

Heat Capacity

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Celsius.

| Compound | Formula | State | Cp (J/mol·K) | Temperature (K) | Source | |---|---|---|---|---| | Nitrobenzene | C₆H₅NO₂ | Liquid | 186.7 | 298.15 |[5] | | 1-Hexene | C₆H₁₂ | Liquid | 189.5 | 298.15 |[6] | | Nitroethane | C₂H₅NO₂ | Solid | 88.03 | 182.9 |[7] |

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of this compound would involve well-established experimental techniques. The following are detailed methodologies for key experiments.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of formation of this compound can be derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.[8]

Objective: To measure the heat of combustion of this compound at constant volume and calculate its standard enthalpy of formation.

Apparatus:

-

Parr-type bomb calorimeter

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Pellet press

-

Crucible (e.g., platinum or fused silica)

-

Ignition wire (e.g., platinum or nichrome)

-

Oxygen cylinder with pressure regulator

-

Analytical balance

Procedure:

-

A pellet of a known mass (approximately 0.5-1.0 g) of this compound is prepared using a pellet press.

-

The pellet is placed in the crucible within the bomb calorimeter.

-

A fuse wire of known mass and heat of combustion is attached to the electrodes, making contact with the sample.

-

A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter vessel containing a known mass of water.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The bomb is removed, and the remaining contents are analyzed for unburned carbon and the formation of nitric acid (from the nitrogen in the sample and residual atmospheric nitrogen).

Data Analysis: The heat capacity of the calorimeter is first determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of this compound is then calculated using the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and the formation of nitric acid. The standard enthalpy of formation is then calculated using Hess's Law.

Determination of Heat Capacity by Adiabatic Calorimetry

Objective: To measure the heat capacity of this compound as a function of temperature.

Apparatus:

-

Adiabatic calorimeter

-

Cryostat for temperature control

-

Heater with a known power output

-

High-precision temperature and pressure sensors

Procedure:

-

A known mass of purified this compound is sealed in the calorimeter vessel.

-

The calorimeter is cooled to the desired starting temperature (e.g., near liquid nitrogen temperature).

-

The sample is heated in a series of steps by supplying a known amount of electrical energy.

-

After each heating period, the system is allowed to reach thermal equilibrium, and the temperature rise is measured.

-

The heat capacity is calculated from the energy input and the corresponding temperature change.

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of nitroalkenes like this compound is through the dehydration of the corresponding nitro-alcohol.[9]

Reactivity of Nitroalkenes

Nitroalkenes are versatile Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity is central to their utility in organic synthesis.[1]

Biological Significance and Toxicology

The nitro group is a common functionality in many biologically active compounds.[10] Nitroalkenes, in particular, are known to exhibit a range of biological activities, which can be attributed to their reactivity as Michael acceptors, allowing them to form covalent bonds with biological nucleophiles such as cysteine residues in proteins.[11] This reactivity underlies both their potential therapeutic effects and their toxicity. The metabolism of nitro compounds can lead to the formation of reactive intermediates that may cause cellular damage.[12][13] While specific signaling pathways involving this compound have not been elucidated, its chemical nature suggests that it could interact with various cellular targets. Further research is required to understand the specific biological effects and toxicological profile of this compound.

References

- 1. Nitroalkene - Wikipedia [en.wikipedia.org]

- 2. Table of specific heat capacities - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H11NO2 | CID 6433472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzene, nitro- [webbook.nist.gov]

- 6. 1-hexene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gov.uk [gov.uk]

Solubility of 2-Nitro-2-hexene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitro-2-hexene in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to predict, determine, and understand the solubility of this compound. The guide covers theoretical principles, a detailed experimental protocol for solubility determination, and criteria for solvent selection.

Predicting the Solubility of this compound: A Qualitative Approach

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like"[1][2]. This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by its molecular structure, which contains both a nonpolar hydrocarbon tail (the hexene chain) and a polar nitro group (-NO2).

The presence of the electronegative nitro group and the pi electrons in the double bond introduces polarity to the molecule. However, the six-carbon chain contributes to its nonpolar character. Therefore, this compound can be classified as a compound of intermediate polarity .

Based on this, we can predict its qualitative solubility in a range of common organic solvents:

| Solvent Category | Examples | Predicted Solubility of this compound | Rationale |

| Nonpolar Solvents | Hexane, Cyclohexane, Toluene, Benzene | Likely Soluble | The nonpolar hydrocarbon chain of this compound will have favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble to Very Soluble | These solvents have a moderate to high polarity and can engage in dipole-dipole interactions with the nitro group of this compound, while also being able to solvate the nonpolar part of the molecule. |

| Polar Protic Solvents | Methanol, Ethanol, Water | Slightly Soluble to Insoluble | While the nitro group can act as a hydrogen bond acceptor, the nonpolar hexene chain will disrupt the strong hydrogen bonding network of these solvents, leading to lower solubility. Water is expected to be a particularly poor solvent. |

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following is a detailed protocol for the isothermal shake-flask method, a widely accepted technique for determining the solubility of a liquid solute in an organic solvent[3].

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) and PTFE septa

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

Experimental Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact weight of the transferred saturated solution.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound in the respective solvent.

-

-

Calculation of Solubility:

-

The solubility (S) can be expressed in various units, such as g/L, mol/L, or as a mole fraction.

-

To calculate solubility in g/L:

-

S (g/L) = (Concentration from analysis × Dilution factor × Volume of volumetric flask) / Volume of initial aliquot

-

-

To calculate solubility in mol/L:

-

S (mol/L) = S (g/L) / Molar mass of this compound

-

-

Solvent Selection Criteria

The choice of a suitable solvent extends beyond just its ability to dissolve the solute. For researchers in drug development and other regulated industries, several other factors are of critical importance[4][5][6][7].

-

Safety: This includes considerations of flammability, toxicity, and reactivity. Solvents with high flash points and low toxicity are preferred.

-

Environmental Impact: The "greenness" of a solvent is a key consideration. This encompasses its biodegradability, potential for bioaccumulation, and impact on aquatic life.

-

Process Compatibility: The solvent should be compatible with the reaction conditions, downstream processing, and purification steps. Its boiling point is a critical factor for ease of removal.

-

Regulatory Acceptance: For pharmaceutical applications, the chosen solvent must be acceptable to regulatory agencies such as the FDA and EMA.

Visualizing Workflows

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Solvent Selection

Caption: Decision-making process for selecting a suitable solvent.

Advanced Solubility Prediction Methods

For more accurate predictions, especially in the absence of experimental data, computational methods can be employed. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly being used to predict the solubility of organic compounds in various solvents[8][9][10][11]. These methods utilize molecular descriptors to build predictive models based on large datasets of known solubility data.

Conclusion

References

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. greenchemistry-toolkit.org [greenchemistry-toolkit.org]

- 6. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Nitro-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-nitro-2-hexene, a valuable nitroalkene intermediate in organic synthesis. The synthesis is achieved through a two-step process commencing with a base-catalyzed Henry (nitroaldol) reaction between butyraldehyde (B50154) and nitroethane to form the intermediate, 2-nitro-3-hexanol. Subsequent dehydration of the nitro alcohol yields the target compound, this compound. This application note includes detailed experimental procedures, a summary of reaction yields from various reported methods, and important safety considerations for handling nitro compounds.

Introduction

Nitroalkenes are versatile building blocks in organic chemistry, serving as precursors to a wide array of functional groups and complex molecules.[1] The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack, and a valuable participant in various C-C bond-forming reactions. The Henry reaction, a classic method for the formation of β-nitro alcohols from aldehydes and nitroalkanes, is a cornerstone of nitroalkene synthesis.[1] Subsequent dehydration of the resulting nitro alcohol provides a reliable route to the corresponding nitroalkene.

Synthesis Overview

The synthesis of this compound is typically accomplished in two main steps:

-

Henry Reaction: A base-catalyzed condensation of butyraldehyde and nitroethane to produce 2-nitro-3-hexanol.

-

Dehydration: Elimination of water from 2-nitro-3-hexanol to form the carbon-carbon double bond of this compound.

Data Presentation

Table 1: Reported Synthetic Routes and Yields for this compound

| Step | Reactants/Starting Material | Reagents and Conditions | Product | Reported Yield (%) | Reference |

| 1 & 2 | Butyraldehyde, Nitroethane | (i) NaOH, (ii) AcCl, (iii) Na2CO3 | This compound | Not specified | --INVALID-LINK--[2] |

| 2 | 2-Nitro-3-hexanol | Triethylamine (B128534), Trifluoroacetic anhydride (B1165640) in Dichloromethane (B109758) for 0.83 h | This compound | 74% | --INVALID-LINK--[2] |

| 2 | 3-Acetoxy-2-nitrohexane | Sodium hydrogencarbonate in Benzene | This compound | Not specified | --INVALID-LINK--[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol [3] |

| Boiling Point | 188.3 °C at 760 mmHg[2] |

| Density | 0.965 g/cm³[2] |

| Flash Point | 65.6 °C[2] |

| CAS Number | 6065-17-4[3] |

Experimental Protocols

Part 1: Synthesis of 2-Nitro-3-hexanol via Henry Reaction

This protocol is a generalized procedure based on the principles of the Henry reaction.

Materials:

-

Butyraldehyde

-

Nitroethane

-

Sodium hydroxide (B78521) (NaOH) or other suitable base (e.g., triethylamine)

-

Ethanol (B145695) or other suitable solvent

-

Hydrochloric acid (HCl), dilute solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butyraldehyde (1.0 eq) in ethanol.

-

Cool the flask in an ice bath.

-

Add nitroethane (1.1 eq) to the flask with stirring.

-

Slowly add a solution of sodium hydroxide (0.1 eq) in water or ethanol dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and neutralize by the slow addition of dilute hydrochloric acid until the pH is approximately 7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-nitro-3-hexanol. The crude product may be used directly in the next step or purified by column chromatography on silica (B1680970) gel.

Part 2: Dehydration of 2-Nitro-3-hexanol to this compound

This protocol is adapted from a reported procedure with a high yield.[2]

Materials:

-

Crude 2-nitro-3-hexanol

-

Dichloromethane (DCM)

-

Triethylamine (Et3N)

-

Trifluoroacetic anhydride (TFAA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude 2-nitro-3-hexanol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add triethylamine (2.5 eq) to the solution.

-

Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for approximately 1 hour. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure this compound.

Characterization of this compound

-

Appearance: Colorless to pale yellow oil.

-

Spectroscopic Data: As of the writing of this document, publicly available experimental NMR, IR, and mass spectra for this compound are limited. Researchers should perform full characterization to confirm the structure and purity of the synthesized compound. Expected spectral features include:

-

¹H NMR: Signals corresponding to the vinylic proton, the allylic protons of the propyl group, and the methyl group attached to the double bond.

-

¹³C NMR: Signals for the two sp² hybridized carbons of the nitroalkene, as well as the carbons of the alkyl chain.

-